molecular formula C12H21NO5 B127397 3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate CAS No. 157604-46-1

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

Cat. No. B127397
M. Wt: 259.3 g/mol
InChI Key: ZNBUXTFASGDVCL-UHFFFAOYSA-N
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Description

3-Tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is a research chemical . It has a molecular formula of C12H21NO5 and an average mass of 259.299 Da .


Synthesis Analysis

The synthesis of this compound has been described in various scientific papers . The general procedure involves the protection of the hydroxy and N-Boc amino groups in S1 . This is followed by a Grignard reaction of Compound 1 , a Burgess dehydration reaction of Compound 2 , and hydrogenation of Compound 3 . The final step is the deprotection of Compound 4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3 . The canonical SMILES representation is CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . and is stored at room temperature . The compound has a molecular weight of 259.3 .

Scientific Research Applications

  • Synthesis of Medicinally Significant Candidates : A derivative of this compound, (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, was synthesized from L-Serine. This compound is an important precursor for the synthesis of medicinally significant candidates, showcasing its utility in pharmaceutical research (Khadse & Chaudhari, 2015).

  • Formation of Intramolecular Hydrogen Bonds : The compound "(4S)-tert-butyl 4-(hydroxydiphenylmethyl)-2,2-dimethyloxazolidine-3-carboxylate" was synthesized via a Grignard reaction. This research highlights the compound's ability to form intramolecular hydrogen bonds, which could be valuable in the development of new chemical entities (Gao, Liu, Bai, Guo, & Zhao, 2006).

  • Intermediate in Biotin Synthesis : The compound served as a key intermediate in the synthesis of Biotin, a water-soluble vitamin. This demonstrates its role in biosynthetic pathways, contributing to the understanding of metabolic processes (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).

  • Application in Organic Syntheses : A study on the synthesis of a weak nucleophilic base similar to 3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate showcased its potential in organic syntheses, highlighting the versatility of such compounds in chemical reactions (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).

  • Synthesis of Nociceptin Antagonists : This compound was used in the synthesis of nociceptin antagonists, indicating its importance in the development of therapeutic agents (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).

  • Role in Multigram Synthesis : Its derivatives were used in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating its utility in large-scale organic syntheses (Iminov, Mashkov, Vyzir, Chalyk, Tverdokhlebov, Mykhailiuk, Babichenko, Tolmachev, Volovenko, Biitseva, Shishkin, & Shishkina, 2015).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

3-O-tert-butyl 4-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBUXTFASGDVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408680
Record name 3-tert-Butyl 4-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

CAS RN

157604-46-1
Record name 3-tert-Butyl 4-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (34) in CH2Cl2, stirring under nitrogen at 0° C., was added 2,2-dimethoxypropane (29.5 mL, 237.9 mmol) and p-toluene sulfonic acid monohydrate (9.050 g, 47.58 mmol). The mixture was removed from the ice bath after 15 minutes and stirred at room temperature for 1.5 hours. The reaction mixture was poured into 50 mL of saturated NaHCO3 (aq) and extracted with diethyl ether (3×50). The organic layer was extracted with NaHCO3 and brine, then dried over anhydrous MgSO4, filtered and concentrated under reduced pressure. The crude material was purified by flash chromatography on SiO2 (1:1 EtOAc/Hexanes) to yield 7.659 g (62%, 3 steps) of a clear liquid.
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Synthesis routes and methods II

Procedure details

Commercially available N-tert-butoxycarbonyl-serine methyl ester (2.0 g, 9.122 mmol), 2,2-dimethoxypropane (1.9 g, 18.24 mmol), and pyridinium-p-toluene sulfonate (26 mg, 137 μmol) were dissolved in benzene (29 ml) and heated under reflux for 15 hours. A saturated sodium hydrogen carbonate solution was added to the reaction mixture, and the mixture was extracted with diethylether; the organic layer was subsequently washed with a saturated sodium chloride solution. The washed product was then dried over anhydrous magnesium sulfate and filtered, and the filtrate was subsequently concentrated. The resulting concentrate was purified by silica gel column chromatography to produce 3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (2.78 g, 91% yield).
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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